(2,2-Dimethylcyclopropyl)boronic acid (2,2-Dimethylcyclopropyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1089708-34-8
VCID: VC8046593
InChI: InChI=1S/C5H11BO2/c1-5(2)3-4(5)6(7)8/h4,7-8H,3H2,1-2H3
SMILES: B(C1CC1(C)C)(O)O
Molecular Formula: C5H11BO2
Molecular Weight: 113.95 g/mol

(2,2-Dimethylcyclopropyl)boronic acid

CAS No.: 1089708-34-8

Cat. No.: VC8046593

Molecular Formula: C5H11BO2

Molecular Weight: 113.95 g/mol

* For research use only. Not for human or veterinary use.

(2,2-Dimethylcyclopropyl)boronic acid - 1089708-34-8

Specification

CAS No. 1089708-34-8
Molecular Formula C5H11BO2
Molecular Weight 113.95 g/mol
IUPAC Name (2,2-dimethylcyclopropyl)boronic acid
Standard InChI InChI=1S/C5H11BO2/c1-5(2)3-4(5)6(7)8/h4,7-8H,3H2,1-2H3
Standard InChI Key JKKPTKXTGDWIQJ-UHFFFAOYSA-N
SMILES B(C1CC1(C)C)(O)O
Canonical SMILES B(C1CC1(C)C)(O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of (2,2-dimethylcyclopropyl)boronic acid consists of a cyclopropane ring with two methyl groups at the 2-position and a boronic acid (-B(OH)₂) moiety. The SMILES notation B(C1CC1(C)C)(O)O and InChIKey JKKPTKXTGDWIQJ-UHFFFAOYSA-N uniquely define its stereochemistry. Cyclopropane’s ring strain (approximately 27.5 kcal/mol) and the electron-withdrawing boronic acid group influence its reactivity, enabling participation in Suzuki-Miyaura couplings .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₅H₁₁BO₂
Molecular Weight113.95 g/mol
SMILESB(C1CC1(C)C)(O)O
InChIKeyJKKPTKXTGDWIQJ-UHFFFAOYSA-N
CAS Registry (Primary)1089708-34-8

Synthesis and Derivatives

Pinacol Ester Derivative

The pinacol ester (2-(2,2-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; C₁₁H₂₁BO₂) is a stabilized form with improved shelf life. Key properties include:

  • Molecular Weight: 196.09 g/mol

  • CAS Registry: 136835-34-2

  • Applications: Suzuki-Miyaura couplings, where it acts as a boron donor .

Table 2: Comparative Properties of Boronic Acid and Pinacol Ester

PropertyBoronic AcidPinacol Ester
Molecular FormulaC₅H₁₁BO₂C₁₁H₂₁BO₂
Molecular Weight113.95 g/mol196.09 g/mol
StabilityAir-sensitiveAir-stable
Typical UseIntermediateCoupling reagent

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The compound’s boron group facilitates cross-coupling with aryl halides, forming biaryl structures essential in drug discovery. For example:
R-X+(2,2-Dimethylcyclopropyl)boronic acidPd catalystR-C5H9B(OH)2\text{R-X} + \text{(2,2-Dimethylcyclopropyl)boronic acid} \xrightarrow{\text{Pd catalyst}} \text{R-C}_5\text{H}_9\text{B(OH)}_2 .

Patent Activity

WIPO patents (e.g., PUPVNLBMNHIDFS-UHFFFAOYSA-N) highlight its use in synthesizing kinase inhibitors and agrochemicals . Specific applications include:

  • Pharmaceuticals: Intermediate in antiviral agents .

  • Materials Science: Building block for conjugated polymers.

Physical and Spectral Properties

Predicted Collision Cross-Section (CCS)

Mass spectrometry data for the boronic acid reveals CCS values across adducts:

Table 3: CCS Values for (2,2-Dimethylcyclopropyl)boronic Acid

Adductm/zCCS (Ų)
[M+H]⁺115.09249123.6
[M+Na]⁺137.07443135.1
[M-H]⁻113.07793130.6

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